molecular formula C17H22N2O2S B2952940 3-(Dimethylamino)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide CAS No. 1797159-53-5

3-(Dimethylamino)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide

Cat. No.: B2952940
CAS No.: 1797159-53-5
M. Wt: 318.44
InChI Key: UTNTUFAAYREGRC-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Modification

Novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, including compounds structurally related to 3-(dimethylamino)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide, were synthesized and examined for their pharmacological activities. One such derivative, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, demonstrated balanced gastrointestinal prokinetic and antiemetic activities, positioning it as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).

Crystal Structures and Supramolecular Aggregation

Compounds structurally related to 3-(dimethylamino)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide were analyzed for their crystal structures, revealing centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. These interactions play a crucial role in the supramolecular aggregation of these compounds, indicating their potential in materials science and supramolecular chemistry (Kranjc et al., 2012).

Antimicrobial and Antitumor Activities

Novel heterocyclic compounds derived from related chemical frameworks demonstrated significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents. The structural versatility of these compounds allows for a wide range of biological activities, making them valuable in pharmaceutical research (Badne et al., 2011).

Potential in CNS Drug Development

Analogues of 3-(dimethylamino)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide were explored for their central nervous system (CNS) activities, with certain compounds showing marked inhibition of tetrabenazine-induced ptosis, a property common among antidepressants. This indicates the potential of these compounds in developing new treatments for CNS disorders, including depression (Martin et al., 1981).

Properties

IUPAC Name

3-(dimethylamino)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-12-8-9-16(22-12)15(21-4)11-18-17(20)13-6-5-7-14(10-13)19(2)3/h5-10,15H,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNTUFAAYREGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC(=CC=C2)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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